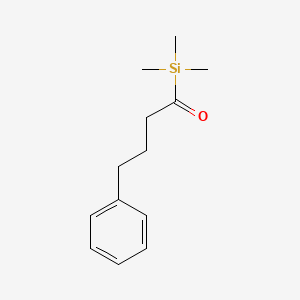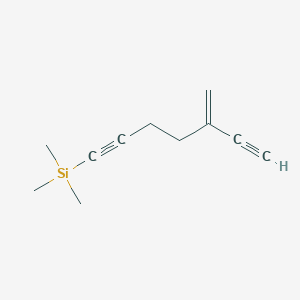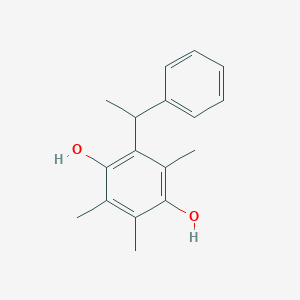
2,3,5-Trimethyl-6-(1-phenylethyl)benzene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Trimethyl-6-(1-phenylethyl)benzene-1,4-diol is an organic compound with the molecular formula C17H20O2 It is a derivative of benzene, characterized by the presence of three methyl groups, a phenylethyl group, and two hydroxyl groups on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-6-(1-phenylethyl)benzene-1,4-diol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene derivatives react with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes the alkylation of benzene derivatives followed by selective methylation and hydroxylation steps. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
2,3,5-Trimethyl-6-(1-phenylethyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated benzene derivatives.
科学研究应用
2,3,5-Trimethyl-6-(1-phenylethyl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of 2,3,5-Trimethyl-6-(1-phenylethyl)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The phenylethyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
相似化合物的比较
Similar Compounds
1,2,4-Trimethylbenzene: A benzene derivative with three methyl groups but lacking the phenylethyl and hydroxyl groups.
2,3,5-Trimethylphenol: Similar structure but with only one hydroxyl group and no phenylethyl group.
4-Phenylphenol: Contains a phenyl group but lacks the methyl and additional hydroxyl groups
Uniqueness
2,3,5-Trimethyl-6-(1-phenylethyl)benzene-1,4-diol is unique due to the combination of its structural features, including multiple methyl groups, a phenylethyl group, and two hydroxyl groups. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
属性
CAS 编号 |
669091-65-0 |
|---|---|
分子式 |
C17H20O2 |
分子量 |
256.34 g/mol |
IUPAC 名称 |
2,3,5-trimethyl-6-(1-phenylethyl)benzene-1,4-diol |
InChI |
InChI=1S/C17H20O2/c1-10-11(2)17(19)15(13(4)16(10)18)12(3)14-8-6-5-7-9-14/h5-9,12,18-19H,1-4H3 |
InChI 键 |
MYJBVLPONYMSMP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1O)C)C(C)C2=CC=CC=C2)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538738.png)
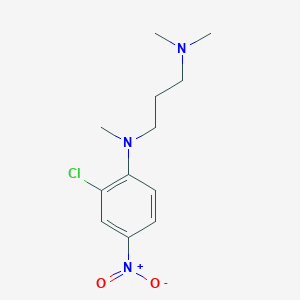
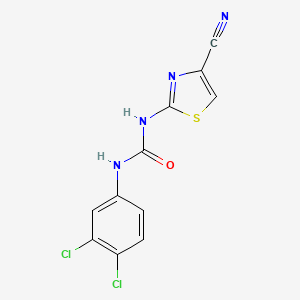
![{(2S,5R)-5-[6-(Methylsulfanyl)-9H-purin-9-yl]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B12538755.png)
silane](/img/structure/B12538758.png)
![2-Cyclopenten-1-one, 2-([1,1'-biphenyl]-4-ylhydroxymethyl)-](/img/structure/B12538763.png)
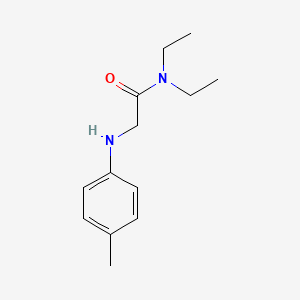
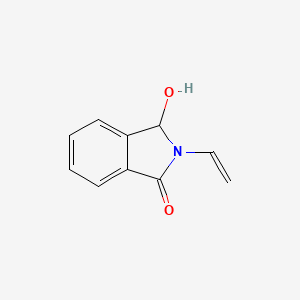
![Benzamide, 2-(difluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12538781.png)
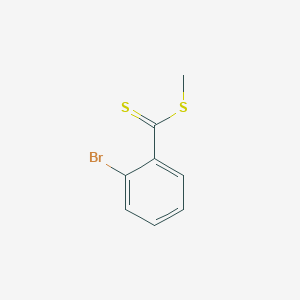
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]-](/img/structure/B12538789.png)
![6-[(Oxan-2-yl)oxy]-1-(trimethylsilyl)hex-1-yn-3-ol](/img/structure/B12538793.png)
